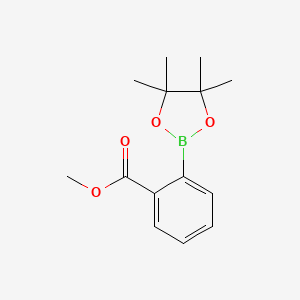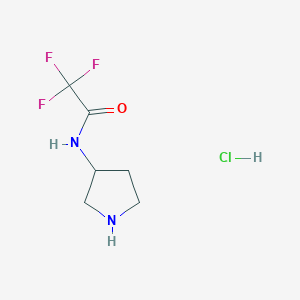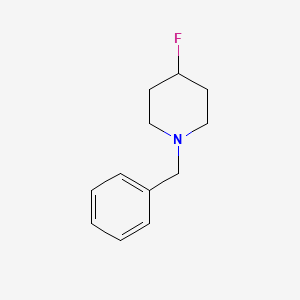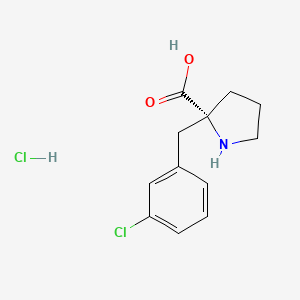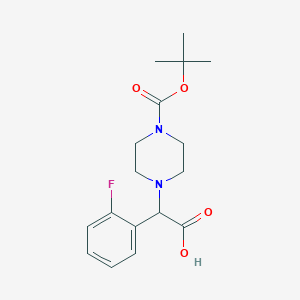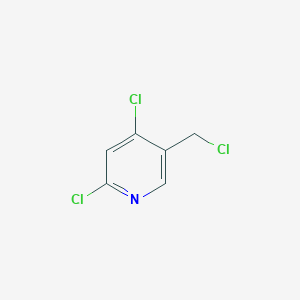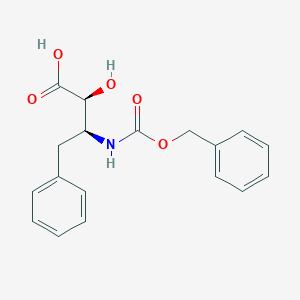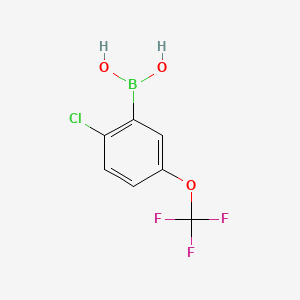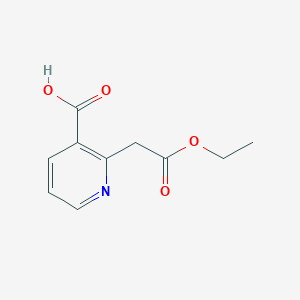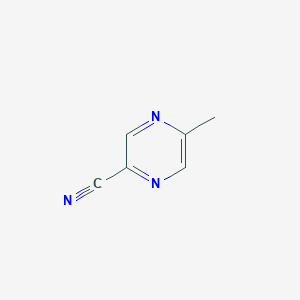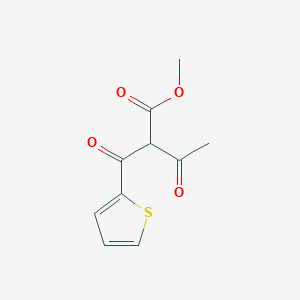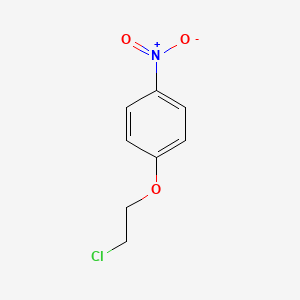
1-(2-氯乙氧基)-4-硝基苯
描述
1-(2-Chloroethoxy)-4-nitrobenzene, also known as CENB, is an organic compound that is used in a variety of scientific research applications. It is composed of a benzene ring with a nitro group, a single chlorine atom, and an ethoxy group. CENB is a colorless, volatile liquid that is soluble in both organic solvents and water. It is used in a variety of research applications, including organic synthesis, drug synthesis, and biochemistry.
科学研究应用
电化学应用
1-(2-氯乙氧基)-4-硝基苯已在电化学应用的背景下进行研究。Du和Peters(2010)的研究探讨了相关化合物的电化学还原,为潜在的电合成途径和机理理解提供了见解。这些研究为开发涉及1-(2-氯乙氧基)-4-硝基苯和类似化合物的新型电化学方法奠定了基础(Du & Peters, 2010)。
催化和反应研究
已进行了涉及1-(2-氯乙氧基)-4-硝基苯的催化和反应机制研究。例如,Paul、Mohini和Chadha(1981)的工作涉及研究三(2-氯乙氧基)铁(III)及其在硝基苯中的反应,为这类化合物在不同条件下的行为提供了宝贵的见解(Paul, Mohini, & Chadha, 1981)。
合成和化学相互作用
已广泛探讨了1-(2-氯乙氧基)-4-硝基苯衍生物的合成和化学相互作用。翟光新(2006)调查了相关化合物1-(2-溴乙氧基)-4-硝基苯的合成,为了解形成这类化合物所需的反应和条件提供了见解。这项研究可以推广到理解1-(2-氯乙氧基)-4-硝基苯的合成途径和反应性(Zhai Guang-xin, 2006)。
环境和分析化学
1-(2-氯乙氧基)-4-硝基苯还在环境和分析化学中找到应用。Jibrael Kingsford Odoom等人(2018)对1-氯-4-硝基苯的电化学传感研究展示了这类化合物在开发对环境污染物进行敏感检测方法方面的相关性。他们的研究可以为涉及1-(2-氯乙氧基)-4-硝基苯的类似应用提供框架(Odoom Jibrael Kingsford et al., 2018)。
生物降解研究
已研究了类似于1-(2-氯乙氧基)-4-硝基苯的化合物的生物降解,以了解它们的环境影响。例如,对细菌菌株对1-氯-4-硝基苯的生物降解的研究提供了关于硝基芳香化合物降解途径和机制的见解,这对涉及1-(2-氯乙氧基)-4-硝基苯的环境修复策略可能是相关的(Katsivela et al., 1999)。
属性
IUPAC Name |
1-(2-chloroethoxy)-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCFOPGCTNULTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377513 | |
| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-nitrobenzene | |
CAS RN |
3383-72-0 | |
| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3383-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Oxybis[2-(2-chloroethyl)-4-nitrobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


